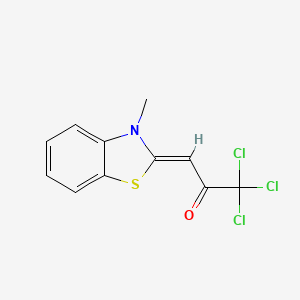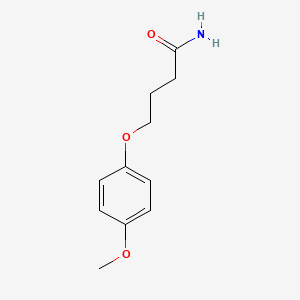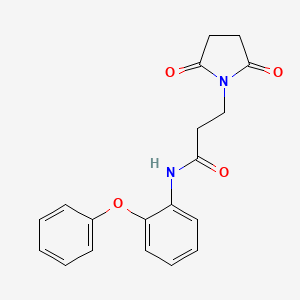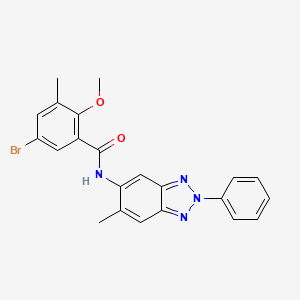
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone
Overview
Description
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone, also known as MMB or MMBI, is a synthetic compound that has been widely used in scientific research, particularly in the field of medicine and pharmacology. This compound is known for its unique chemical structure, which makes it highly effective in various laboratory experiments.
Mechanism of Action
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone exerts its effects by scavenging free radicals and inhibiting the production of ROS. It has been shown to inhibit the activity of various enzymes that are involved in the production of ROS, such as NADPH oxidase and xanthine oxidase. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses in the body. By activating this pathway, this compound increases the production of endogenous antioxidants and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity in preclinical studies. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of 1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone in laboratory experiments has several advantages. It is a highly stable and potent compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Furthermore, the effects of this compound may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the use of 1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone in scientific research. One potential area of research is the use of this compound as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative diseases, and diabetes. Another potential area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different biochemical pathways in the body.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research. It has unique chemical properties that make it highly effective in various laboratory experiments. This compound has been shown to have several biochemical and physiological effects in the body and may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone has been extensively used in scientific research due to its unique chemical properties. It has been used in various laboratory experiments to study the mechanism of action of different drugs and their effects on the body. This compound has been particularly useful in the study of the role of reactive oxygen species (ROS) in the development of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a potent antioxidant and anti-inflammatory agent in various preclinical studies.
properties
IUPAC Name |
(3Z)-1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NOS/c1-15-7-4-2-3-5-8(7)17-10(15)6-9(16)11(12,13)14/h2-6H,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBBCFLGJUOFIN-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4678550.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678579.png)
![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4678581.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B4678585.png)

![4-[(2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4678588.png)
![methyl 3-chloro-6-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4678593.png)
![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)
![N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)


![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide](/img/structure/B4678614.png)